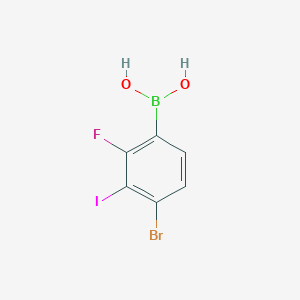

4-Bromo-2-fluoro-3-iodophenylboronic acid

Description

Significance of Boronic Acids as Versatile Synthons in Chemical Research

Boronic acids have become indispensable building blocks in modern organic chemistry. rsc.orgchemrxiv.org Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method that efficiently forms carbon-carbon bonds. chemrxiv.orgnbinno.com This reaction is valued for its mild conditions, high efficiency, and compatibility with a wide array of functional groups. chemrxiv.org

Beyond their utility in C-C bond formation, boronic acids are recognized for their stability, generally low toxicity, and their ability to be used in a variety of other transformations, including Chan-Lam coupling for C-N bond formation. chemrxiv.orgnih.gov The boronic acid group is a stable and easily synthesized moiety, making these compounds readily accessible for creating chemical libraries to explore structure-activity relationships (SAR) in medicinal chemistry. chemrxiv.orgnih.gov In drug design, the boronic acid group is often considered a bioisostere of carboxylic acids and has the advantage of degrading to boric acid, a relatively benign substance. nih.gov Their versatility extends to materials science, where they serve as building blocks for organic semiconductors and light-emitting materials. nbinno.com

The Unique Role of Halogenated Aromatic Scaffolds in Target-Oriented Synthesis

Aromatic scaffolds containing halogen atoms are crucial in target-oriented synthesis, particularly in medicinal chemistry and materials science. Halogens can significantly alter the pharmacokinetic and physicochemical properties of a molecule. nih.gov Furthermore, they can serve as "chemical handles," providing reactive sites for subsequent chemical modifications. nih.gov This site-specific introduction of halogens allows chemists to perform cross-coupling reactions to build more complex structures. nih.gov

The presence of different halogens (F, Cl, Br, I) on an aromatic ring allows for selective and sequential reactions. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited in stepwise cross-coupling reactions to introduce different substituents at specific positions. This strategic functionalization is a cornerstone of modern synthetic design for creating highly substituted and complex molecules. beilstein-journals.org Halogen bonding, a noncovalent interaction, is another feature of halogenated compounds that can be exploited in organocatalysis and molecular recognition. nih.gov

Overview of 4-Bromo-2-fluoro-3-iodophenylboronic Acid within the Context of Highly Substituted Arylboron Species

This compound is a prime example of a highly substituted arylboron species, combining the features of a versatile boronic acid with a polysubstituted halogenated aromatic ring. Its structure, (4-bromo-2-fluoro-3-iodophenyl)boronic acid, features a strategic arrangement of three different halogen atoms—fluorine, bromine, and iodine—along with the boronic acid group. vulcanchem.comachemblock.com

This specific substitution pattern makes it a highly valuable building block for diversity-oriented synthesis. The distinct reactivities of the C-I, C-Br, and C-F bonds, coupled with the reactivity of the C-B bond, allow for a programmed, multi-step synthetic sequence. This enables the introduction of up to four different substituents onto the phenyl ring with high regioselectivity. Such building blocks are instrumental in constructing complex molecules for applications ranging from pharmaceuticals to advanced materials, where precise control over the three-dimensional structure is paramount. acs.org

Key Properties of this compound

The following table summarizes the fundamental physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | (4-bromo-2-fluoro-3-iodophenyl)boronic acid |

| Molecular Formula | C₆H₄BBrFIO₂ |

| Molecular Weight | 344.71 g/mol |

| CAS Number | 2121514-50-7 |

| SMILES Notation | OB(O)C1=C(F)C(I)=C(Br)C=C1 |

| Purity | ≥95% |

Data sourced from multiple chemical suppliers and databases. vulcanchem.comachemblock.com

Research Findings and Applications

The primary utility of this compound lies in its potential for sequential, site-selective cross-coupling reactions. The general principles governing such transformations have been extensively studied. The Suzuki-Miyaura reaction, for instance, is a powerful method for forming biaryl structures, which are common motifs in pharmacologically active compounds. nih.gov

The differential reactivity of the carbon-halogen bonds is key to the synthetic utility of this compound. Typically, the C-I bond is the most reactive towards palladium-catalyzed cross-coupling, followed by the C-Br bond. The C-F bond is generally the least reactive under these conditions. This hierarchy allows for a stepwise approach:

A selective Suzuki-Miyaura coupling can be performed at the iodine position.

A second, different coupling partner can then be introduced at the bromine position under slightly more forcing conditions.

The boronic acid itself can then be used in a third coupling reaction.

This stepwise functionalization allows for the controlled and regioselective synthesis of tetra-substituted benzene (B151609) derivatives, which would be challenging to prepare using other methods. Research on related polyhalogenated systems has demonstrated the feasibility of such selective cross-coupling strategies, providing a framework for the application of this compound in the synthesis of complex organic molecules. beilstein-journals.org

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTARXAYZABXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)I)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Iodophenylboronic Acid

Direct Borylation Approaches to Polyhalogenated Phenylboronic Acids

Direct borylation strategies focus on converting a C-X (where X is a halogen) or C-H bond on a pre-existing polyhalogenated aromatic ring directly into a C-B bond. For a substrate as heavily substituted as 1-bromo-2-fluoro-3-iodobenzene (B1342649), the palladium-catalyzed Miyaura borylation is a prominent and effective method.

The Miyaura borylation reaction is a powerful cross-coupling method for synthesizing boronates from aryl halides and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgbeilstein-journals.org The reaction is catalyzed by a palladium(0) complex and typically requires a base. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate product and regenerate the Pd(0) catalyst. alfa-chemistry.com In the case of 4-bromo-2-fluoro-3-iodophenylboronic acid, the precursor would be 1-bromo-2-fluoro-3-iodobenzene. The reaction selectively targets the most labile carbon-halogen bond, which is typically the C-I bond, for borylation.

The success of the Miyaura borylation, especially for complex and sterically hindered substrates, is highly dependent on the careful selection of the catalytic system, including the palladium precursor, ligand, and base.

Ligand Effects: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging aryl halides, particularly those that are sterically hindered or electron-rich, bulky and electron-rich monophosphine ligands are often superior. Ligands such as the biarylphosphines (e.g., XPhos, SPhos) have demonstrated high efficacy in these transformations, enabling reactions at lower catalyst loadings and milder conditions. beilstein-journals.orgnih.gov The use of specialized ligands can be essential for achieving high yields in the borylation of sterically demanding aryl bromides. nih.gov

Base Effects: The base plays a crucial role in the Miyaura borylation, influencing the rate of transmetalation. organic-chemistry.org While strong bases can lead to unwanted side reactions, weaker bases like potassium acetate (B1210297) (KOAc) are commonly employed to promote the desired transformation. organic-chemistry.orgrsc.org The choice of base is critical, as it must be effective enough to facilitate the catalytic cycle without promoting a subsequent Suzuki coupling between the newly formed boronate and the starting aryl halide. alfa-chemistry.com Research has shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate (B8288628) (2-KEH), can significantly accelerate the reaction, allowing it to proceed at temperatures as low as 35°C with reduced catalyst loading. organic-chemistry.orgnih.gov This improvement is attributed to the increased solubility of the base and its ability to minimize inhibitory effects observed with other anions like acetate. organic-chemistry.org

Table 1: Effect of Different Bases on Palladium-Catalyzed Miyaura Borylation This table presents illustrative data based on findings from studies on various aryl halides to show general trends.

| Base | Catalyst System | Temperature (°C) | Time (h) | Typical Yield | Reference |

| KOAc | Pd(dppf)Cl₂ | 80 | 8 | Good to Excellent | rsc.org |

| KOPh | PdCl₂(PPh₃)₂ | 80 | 1-3 | Good to Excellent | organic-chemistry.org |

| K₂CO₃ | Pd(OAc)₂ / SPhos | 100 | 16 | Moderate to Good | nih.gov |

| 2-KEH | (allyl)PdCl-XPhos | 35 | < 2 | Excellent | organic-chemistry.orgnih.gov |

Palladium-Catalyzed Miyaura Borylation of Halogenated Aryl Halides

Precursor Design: Synthesis of 1-Bromo-2-fluoro-3-iodobenzene Derivatives

The key precursor for the direct borylation route is 1-bromo-2-fluoro-3-iodobenzene. sigmaaldrich.com The synthesis of this polyhalogenated arene requires a regioselective approach. A common and effective method involves a diazotization-iodination sequence starting from a substituted aniline.

A viable synthetic pathway begins with 1-fluoro-2-bromo-3-aminobenzene. This starting material can undergo a diazotization reaction using sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., sulfuric acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide (KI) or hydrogen iodide (HI), replaces the diazonium group with iodine, yielding the target 1-fluoro-2-bromo-3-iodobenzene. google.com This method, a variation of the Sandmeyer reaction, is a well-established protocol for introducing iodine onto an aromatic ring. Patents describe similar one-pot diazotization and iodination procedures for related structures, highlighting the industrial applicability of this strategy. google.com

An alternative, though potentially less regioselective, approach could involve electrophilic halogenation of a simpler di-substituted benzene (B151609), but controlling the position of the third halogen can be challenging due to competing directing effects of the existing substituents.

In recent years, transition-metal-free borylation methods have emerged as a sustainable alternative to palladium-catalyzed reactions. rsc.orgacs.org These strategies often proceed through radical intermediates and can be initiated by light or chemical reagents.

Photoinduced borylation, for example, utilizes visible light to convert aryl halides into aryl boronic esters. nih.govrsc.org These reactions can be performed at room temperature under mild conditions and exhibit broad substrate compatibility. rsc.org The mechanism often involves the formation of an excited donor-acceptor complex that facilitates a single-electron transfer with the aryl halide to generate an aryl radical, which is then trapped by a diboron reagent. nih.gov

Similarly, metal-free radical borylation of aryl iodides and bromides can be achieved using reagents like bis(catecholato)diboron (B79384) (B₂cat₂) under mild conditions. nih.gov For a substrate like 1-bromo-2-fluoro-3-iodobenzene, these methods would likely exploit the greater lability of the C-I bond over the C-Br bond to achieve selective borylation at the iodine-bearing carbon. These metal-free methods offer an operationally simple and environmentally benign pathway to organoboron compounds. rsc.orgrsc.org

Sequential Functionalization via Electrophilic Aromatic Substitution

An alternative retrosynthetic pathway involves starting with a simpler phenylboronic acid derivative and introducing the halogen atoms in a stepwise manner through electrophilic aromatic substitution.

This approach would likely begin with a compound such as 2-fluorophenylboronic acid. The subsequent challenge lies in the regioselective introduction of iodine and bromine at the C3 and C4 positions, respectively. The directing effects of the existing fluorine (ortho-, para-directing) and boronic acid (meta-directing) groups can make achieving the desired substitution pattern difficult, often leading to mixtures of isomers.

However, specific methods have been developed for the regioselective halogenation of arylboronic acids. For instance, halodeboronation allows for the replacement of the boronic acid group itself with a halogen. wikipedia.org More advanced techniques use the boronic acid moiety as a handle to direct halogenation to a specific position. Silver(I)-mediated protocols have been developed for the convenient and regioselective electrophilic iodination and bromination of arylboronic acids, which can provide ortho-haloarylboronic acids in good yields. researchgate.netnih.gov Furthermore, the use of specialized solvent systems, such as hexafluoroisopropanol (HFIP), has been shown to enhance the reactivity of N-halosuccinimides (NBS for bromination, NIS for iodination), enabling efficient and regioselective halogenation of a wide range of arenes under mild conditions. organic-chemistry.org

Despite these advanced methods, the sequential functionalization route for a complex target like this compound is inherently more complex than the direct borylation of the corresponding 1-bromo-2-fluoro-3-iodobenzene precursor. The direct borylation approach generally offers a more convergent and efficient synthesis.

Regioselective Halogenation of Phenylboronic Acid Derivatives

Stereochemical Considerations in Multi-Halogenation Sequences

For aromatic systems such as the phenyl ring in this compound, which is planar, classical stereoisomerism (enantiomers or diastereomers) is not a primary concern. The critical factor is regioselectivity , which pertains to the specific placement of substituents around the aromatic ring.

The directing effects of the existing substituents govern the position of incoming groups during electrophilic aromatic substitution. libretexts.orglibretexts.org Halogens are generally deactivating yet ortho, para-directing. youtube.comlibretexts.org In the proposed synthesis, the starting material already possesses the desired 2-fluoro and 4-bromo arrangement. The subsequent Sandmeyer reaction to introduce iodine is not an electrophilic aromatic substitution but a nucleophilic substitution on the diazonium salt, which reliably places the iodine at the position of the former amino group. This strategic choice bypasses the challenges of controlling regioselectivity in a direct electrophilic iodination of a di-halogenated benzene ring.

Directed Ortho-Metalation and Subsequent Boronation

With the tri-halogenated benzene intermediate, 4-bromo-2-fluoro-1-iodobenzene (B11889), in hand, the final step is the introduction of the boronic acid group at the 3-position. This is effectively achieved through a directed ortho-metalation (DoM) reaction. semanticscholar.org The fluorine atom is a powerful directing group for this transformation. semanticscholar.org

The reaction involves treating 4-bromo-2-fluoro-1-iodobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at a low temperature. The fluorine atom directs the deprotonation to the adjacent ortho position (C-3). The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final product, this compound.

| Step | Reactant | Reagents | Product |

| 2 | 4-Bromo-2-fluoro-1-iodobenzene | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. H₃O⁺ | This compound |

Advanced Synthetic Protocols and Challenges in Preparation

Strategies for Managing Polyhalogenation and Byproduct Formation

While the proposed synthetic route is designed to be highly regioselective, potential side reactions and byproduct formation must be carefully managed. During the directed ortho-metalation step, there is a possibility of lithium-halogen exchange, particularly with iodine and bromine, which are more susceptible to this than fluorine. Running the reaction at very low temperatures (e.g., -78 °C) and with slow addition of the alkyllithium base can help to minimize this side reaction.

Furthermore, the potential for di-lithiation is a concern if the reaction conditions are not strictly controlled. Careful stoichiometry of the base is crucial. Purification of the final product from any unreacted starting material or byproducts from lithium-halogen exchange may require chromatographic techniques such as column chromatography.

Scalability of Synthetic Routes for Research Applications

Scaling up multi-step syntheses of complex molecules like this compound presents several challenges. acsgcipr.orgbiosynth.com The use of hazardous and pyrophoric reagents like n-butyllithium requires specialized equipment and handling procedures, especially on a larger scale. primescholars.comlabmanager.com

Maintaining cryogenic temperatures for the ortho-metalation step can be energy-intensive and requires efficient cooling systems. numberanalytics.com The work-up and purification steps, which may be straightforward on a lab scale, can become more complex and time-consuming when handling larger quantities of material. labmanager.com For research applications where gram quantities are often sufficient, these challenges are manageable with standard laboratory equipment. However, for larger-scale production, process optimization to ensure safety, efficiency, and reproducibility would be necessary. biosynth.comprimescholars.com

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 3 Iodophenylboronic Acid

Cross-Coupling Reactions Involving 4-Bromo-2-fluoro-3-iodophenylboronic Acid

The structure of this compound, featuring a boronic acid group and three different halogen atoms (iodine, bromine, and fluorine) on an aromatic ring, makes it a highly versatile substrate for sequential cross-coupling reactions. The boronic acid moiety allows it to act as the nucleophilic partner in Suzuki-Miyaura coupling, while the carbon-halogen bonds provide multiple sites for reactions where it can act as the electrophilic partner (though this is less common for boronic acids themselves). The differential reactivity of the C-I, C-Br, and C-F bonds is the key to its potential for selective, stepwise functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. nih.govlibretexts.org For a molecule like this compound, the primary role would be as the organoboron partner.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (the coupling partner) to form a palladium(II) intermediate. The rate of this step is highly dependent on the carbon-halogen bond strength (C-I > C-Br > C-Cl >> C-F).

Transmetalation: The organoboron species (in this case, this compound, activated by a base) transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

This well-established mechanism forms the basis for understanding the reactivity of any boronic acid in this transformation. rsc.org

In polyhalogenated compounds, the significant difference in bond dissociation energies between carbon-halogen bonds allows for selective reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is:

C-I > C-OTf > C-Br >> C-Cl >> C-F

This principle is fundamental to achieving chemoselectivity in cross-coupling reactions. beilstein-journals.org When a polyhalogenated compound is used as the electrophile, the C-I bond will react preferentially over the C-Br bond. For instance, in Sonogashira couplings of di-substituted compounds like 2-bromo-4-iodo-quinoline, the reaction occurs selectively at the iodide position. libretexts.org Similarly, studies on 3-bromo-4-trifloyl-thiophenes have shown that selectivity between the C-Br and C-OTf bonds can be controlled. researchgate.net

While this compound would typically be the nucleophile, the presence of the halogens on its ring means they would remain post-coupling. If the resulting biaryl product were to undergo a subsequent cross-coupling, the iodine atom would be the most reactive site, followed by the bromine. The C-F bond is generally inert under typical Suzuki-Miyaura conditions.

The choice of ligand and base is critical in optimizing Suzuki-Miyaura reactions, influencing reaction rate, catalyst stability, and functional group tolerance. nih.gov

Ligands: Electron-rich, bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition and reductive elimination steps, leading to highly active catalysts. rsc.org These ligands can also influence chemoselectivity. In some systems, the choice of ligand can even invert the typical reactivity order of halides, although this is uncommon. researchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. nih.gov

Bases: A base is required to activate the boronic acid for transmetalation. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and nature of the base can significantly impact the reaction outcome, especially with base-sensitive functional groups. nih.gov The choice of base can be substrate-dependent, and empirical screening is often necessary to identify the optimal conditions.

The functional group tolerance of the Suzuki-Miyaura reaction is notably broad, accommodating esters, ketones, nitriles, and nitro groups, which is a primary reason for its widespread use. rsc.org

As a nucleophile, this compound would be expected to couple with a wide array of electrophilic partners under appropriate conditions. The versatility of the Suzuki-Miyaura coupling allows for the use of:

Aryl and Vinyl Halides: Aryl iodides, bromides, and, with more active catalysts, chlorides are all viable coupling partners. nih.gov

Pseudohalides: Triflates (OTf) are excellent electrophiles and often show reactivity comparable to or greater than bromides. organic-chemistry.org

Heteroaryl Systems: The coupling of heteroaryl halides (e.g., bromopyridines, chloropyrazines) with boronic acids is a common strategy in medicinal chemistry. beilstein-journals.orgnih.gov The electronic properties and potential for catalyst inhibition by heteroatoms can make these couplings more challenging, often requiring specific ligand and base combinations for success. nih.gov

The following table summarizes the general reactivity and conditions for Suzuki-Miyaura couplings relevant to a substrate like this compound.

| Parameter | General Findings and Conditions | Expected Outcome for this compound |

|---|---|---|

| Catalyst | Pd(0) complexes, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃. rsc.org | Standard palladium precursors would likely be effective. |

| Ligand | Bulky, electron-rich phosphines (e.g., PPh₃, P(t-Bu)₃, SPhos) or N-Heterocyclic Carbenes (NHCs). nih.govlibretexts.org | Bulky phosphine ligands would be a logical starting point for optimization. |

| Base | Inorganic bases like K₂CO₃, K₃PO₄, Cs₂CO₃ are common. nih.gov | A range of standard bases would need to be screened for optimal performance. |

| Solvent | Aprotic solvents like toluene, dioxane, or DMF, often with water as a co-solvent. nih.gov | An aqueous/organic solvent system is typical and would be expected to work. |

| Chemoselectivity | For subsequent reactions on the product, reactivity order is C-I > C-Br > C-F. beilstein-journals.org | The coupled product retains the I, Br, and F atoms for potential sequential couplings. |

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Negishi, Sonogashira)

While no specific examples using this compound in other cross-coupling reactions were found, its halogenated structure makes it a potential substrate for reactions where it would serve as the electrophile, provided the boronic acid group is first transformed or protected.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org If this compound were used as an electrophile, the reaction would occur selectively at the most reactive C-I bond to form an alkynylated product, leaving the C-Br and C-F bonds intact for further functionalization. thieme-connect.de

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. uwindsor.ca Similar to the Sonogashira reaction, the chemoselectivity would be dictated by the C-X bond strength, favoring reaction at the C-I position.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophile. It is known for its high reactivity and functional group tolerance. Again, selective coupling at the C-I bond would be the expected outcome.

The following table outlines the key features of these reactions and their hypothetical application to a related, non-boronated analogue, 4-bromo-2-fluoro-1,3-diiodobenzene , to illustrate the expected chemoselectivity.

| Reaction | Nucleophile | Key Catalyst/Reagents | Expected Site of Reactivity (on a Halogenated Phenyl Ring) |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base organic-chemistry.org | C-I bond reacts preferentially over C-Br and C-F. libretexts.org |

| Stille | Organostannane (R-SnR'₃) | Pd Catalyst uwindsor.ca | C-I bond reacts preferentially over C-Br and C-F. |

| Negishi | Organozinc (R-ZnX) | Pd or Ni Catalyst | C-I bond reacts preferentially over C-Br and C-F. |

Non-Cross-Coupling Reactions and Functional Group Transformations

Beyond its role in cross-coupling, the this compound molecule can undergo a variety of other chemical transformations involving the boronic acid group or the halogen substituents.

Derivatization of the Boronic Acid Moiety (e.g., Esterification, Anhydride Formation)

Boronic acids readily undergo derivatization to form esters and anhydrides. Esterification, commonly with diols such as pinacol, is a routine strategy to produce boronate esters. These esters often exhibit enhanced stability, are crystalline, and are easily purified by chromatography, while still retaining the reactivity of the parent boronic acid in cross-coupling reactions.

Boronic acids also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. clockss.orgnih.gov This dehydration is a reversible process, with the boroxine (B1236090) being favored under anhydrous conditions and the boronic acid regenerating upon hydrolysis. clockss.org The formation of boroxines from three boronic acid molecules is typically achieved by azeotropic removal of water or by using a strong desiccant. nih.gov Computational studies on the thermodynamics of boroxine formation show that the process is often endothermic in the gas phase, highlighting the importance of reaction conditions. nih.gov For a substituted phenylboronic acid, electron-donating groups in the para-position tend to promote boroxine formation. clockss.org It is expected that this compound can form its corresponding boroxine under appropriate dehydrating conditions.

Interactive Table: Common Derivatizations of the Boronic Acid Moiety

| Derivative Type | Reagent/Condition | Product Structure (General) | Purpose |

| Pinacol Ester | Pinacol, Anhydrous Solvent | R-B(O₂C₂Me₄) | Improved stability, purification, controlled reactivity |

| MIDA Ester | N-Methyliminodiacetic acid | R-B(MIDA) | High stability, slow-release cross-coupling |

| Boroxine (Anhydride) | Dehydration (e.g., heat, vacuum) | (RBO)₃ | Anhydrous form of the boronic acid, reagent in some reactions |

Chemoselective Transformations of Halogen Substituents

The presence of three different halogens—iodine, bromine, and fluorine—on the aromatic ring presents opportunities for highly selective, sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl >> C-F. This predictable reactivity hierarchy allows for the selective functionalization of the this compound.

Under standard Suzuki or Sonogashira cross-coupling conditions, the reaction is expected to occur exclusively at the most reactive carbon-iodine bond, leaving the C-Br and C-F bonds intact. soton.ac.uknih.gov Following the initial coupling at the C-I position, a subsequent, typically more forcing, cross-coupling reaction can be performed at the carbon-bromine bond. The carbon-fluorine bond is generally unreactive under these conditions and would require harsher nucleophilic aromatic substitution conditions for its transformation. This chemoselectivity allows the molecule to be used as a scaffold for the programmed synthesis of complex, highly substituted aromatic compounds.

Interactive Table: Predicted Chemoselective Reactivity

| Halogen | C-X Bond | Relative Reactivity (Pd-coupling) | Typical Reaction |

| Iodine | C-I | Highest | Suzuki, Sonogashira, Heck, etc. under mild conditions |

| Bromine | C-Br | Intermediate | Suzuki, Sonogashira, etc. under more forcing conditions |

| Fluorine | C-F | Lowest | Generally unreactive in cross-coupling; requires nucleophilic substitution |

Oxidation and Reduction Pathways of the Boronic Acid Group

The boronic acid group can be transformed through oxidation or reduction. The most common oxidative transformation is the ipso-hydroxylation, which converts the C-B bond to a C-O bond, yielding a phenol. nih.govrsc.orgresearchgate.net This reaction can be achieved using various oxidants. researchgate.net Common reagents include hydrogen peroxide, oxone, and ammonium (B1175870) peroxodisulfate ((NH₄)₂S₂O₈). researchgate.net Metal-free methods have been developed, for instance using sodium perborate (B1237305) (SPB) as the oxidant, which can proceed rapidly in water or even under solvent-free conditions. rsc.orgrsc.org The mechanism is generally considered to be a nucleophilic process where an oxidant-derived species attacks the boron atom, followed by an aryl group migration from boron to oxygen. rsc.orgrsc.org Photocatalytic methods, using systems like Co-porphyrin complexes under blue-light irradiation, have also been developed for this transformation. mdpi.com

The reduction of the boronic acid group, known as protodeboronation or deboronation, replaces the -B(OH)₂ group with a hydrogen atom. This reaction can occur as an undesired side reaction during cross-coupling but can also be synthetically useful. While less common than oxidation, it can be promoted by acids, bases, or certain metal catalysts under specific conditions.

Theoretical and Computational Studies (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the structural, electronic, and reactivity properties of molecules like this compound. tandfonline.comnih.govnih.gov DFT calculations can provide insights into molecular geometry, conformational preferences (such as the orientation of the B(OH)₂ group), and vibrational spectra. nih.gov

For this specific molecule, DFT would be invaluable for understanding the electronic influence of the three distinct halogen substituents. Calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) can map the electron distribution and identify sites susceptible to electrophilic or nucleophilic attack. tandfonline.com This information helps rationalize the observed chemoselectivity in cross-coupling reactions.

Furthermore, DFT is extensively used to elucidate complex reaction mechanisms. nih.govresearchgate.netuab.cat For Suzuki-Miyaura reactions, computational studies have been crucial in mapping the energetic profile of the catalytic cycle, particularly the transmetalation step. nih.govresearchgate.netuab.cat These studies can compare different proposed pathways, such as the oxo-palladium versus the boronate pathway, and determine the structures and energies of key intermediates and transition states. researchgate.net The role of the base, solvent, and ligands in facilitating the transmetalation can also be modeled, providing a level of detail that is often difficult to obtain experimentally. acs.orgnih.gov For this compound, DFT studies could predict the activation barriers for oxidative addition at the C-I versus the C-Br bond and model the subsequent transmetalation step, offering a comprehensive theoretical framework for its reactivity.

Elucidating Reaction Mechanisms and Transition State Structures

While specific, dedicated mechanistic studies on this compound are not extensively documented in dedicated literature, its reaction pathways can be understood by examining the well-established mechanisms of related arylboronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. youtube.comresearchgate.netlibretexts.org The general catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle typically begins with the palladium(0) catalyst undergoing oxidative addition into the carbon-halogen bond of an organic halide coupling partner. youtube.com

Transmetalation: This is the crucial step where the aryl group from the boronic acid is transferred to the palladium(II) center. youtube.com The process is base-assisted and involves the formation of a boronate species (Ar-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid. youtube.comnih.gov For a complex substrate like this compound, the rate and success of this step are influenced by the electronic nature of the ring and steric hindrance around the boronic acid moiety. Following an anion exchange, the aryl group is transferred from boron to palladium. pku.edu.cn

Reductive Elimination: The two organic fragments on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Analysis of Steric and Electronic Effects of Multiple Halogens on Reactivity

Electronic Effects: All three halogens (fluorine, bromine, and iodine) are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect makes the aromatic ring electron-deficient, which can influence several aspects of the reaction. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, potentially affecting the equilibrium of boronate formation. Furthermore, the electronic properties of the aryl group can impact the rates of both the oxidative addition and reductive elimination steps in a catalytic cycle. differencebetween.comresearchgate.net

Steric Effects: The presence of three substituents on the phenyl ring, two of which are ortho (fluoro at C2) and meta (iodo at C3) to the boronic acid group, creates significant steric hindrance. Steric bulk around the reactive site can impede the approach of the palladium catalyst, potentially slowing the rate of transmetalation. nih.gov Studies on other substituted arylboronic acids have shown that steric hindrance can be a dominant factor, sometimes leading to lower reaction yields or requiring more forcing conditions compared to less-substituted analogues. nih.govacs.org

Differential Reactivity of C-I and C-Br Bonds: A key feature of this molecule is the presence of two different carbon-halogen bonds (C-I and C-Br) that can participate in cross-coupling reactions. The bond strengths decrease in the order C-Br > C-I. Consequently, the carbon-iodine bond is more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for selective, sequential cross-coupling reactions. The C-I bond at the C3 position would be expected to react first under carefully controlled conditions, leaving the C-Br bond at the C4 position available for a subsequent, different coupling reaction. This makes the compound a versatile building block for the synthesis of complex, multi-substituted aromatic compounds.

Table 1: Comparative Properties of Halogen Substituents

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| Position on Ring | 2 | 4 | 3 |

| Pauling Electronegativity | 3.98 | 2.96 | 2.66 |

| van der Waals Radius (Å) | 1.47 | 1.85 | 1.98 |

| C-X Bond Energy (kJ/mol) | ~485 (C-F) | ~280 (C-Br) | ~210 (C-I) |

| Relative Reactivity in Pd(0) Oxidative Addition | Lowest | Intermediate | Highest |

Computational Prediction of Catalyst and Substrate Interactions

Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the interactions between a catalyst and a complex substrate like this compound. mdpi.comrsc.org These theoretical investigations provide atomic-level insights that are often difficult to obtain experimentally. nih.gov

By building molecular models of the catalyst-substrate system, researchers can simulate the entire catalytic cycle. mdpi.com This approach allows for the characterization of catalyst-support interactions, the identification of the active catalytic species, and an understanding of active site heterogeneity. mdpi.com

Key aspects that can be predicted include:

Binding Geometries and Energies: DFT calculations can determine the most stable arrangement (geometry) of the substrate as it coordinates to the metal center of the catalyst. It can predict bond lengths and angles in the catalyst-substrate complex and calculate the energy of this interaction.

Reaction Pathways and Transition States: Computational models can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. nih.gov This process reveals the structures of all transition states and intermediates, allowing for the calculation of activation barriers for each step. nih.gov This information is critical for identifying the rate-determining step and understanding how the substrate's electronic and steric properties influence it. pku.edu.cn

Selectivity: In cases where multiple reaction pathways are possible (e.g., reaction at C-I vs. C-Br), computational studies can predict the regioselectivity by comparing the activation energy barriers for each pathway. nih.govnih.gov The pathway with the lower energy barrier is predicted to be the major one. For example, a computational study could quantify the energy difference in the transition states for oxidative addition at the C-I versus the C-Br bond, providing a theoretical basis for the experimentally observed selectivity.

Table 2: Goals and Methods in Computational Analysis of this compound Reactivity

| Objective of Study | Computational Method/Approach | Predicted Outcome/Insight |

|---|---|---|

| Determine the structure of the catalyst-substrate complex | Geometry optimization using DFT | Provides bond lengths, angles, and identifies steric clashes between the substrate's halogens and the catalyst's ligands. |

| Identify the rate-determining step of the reaction | Transition state searching and calculation of the potential energy surface | Reveals the activation energy for each step (oxidative addition, transmetalation, reductive elimination), identifying the highest barrier. pku.edu.cnnih.gov |

| Predict regioselectivity of cross-coupling | Comparison of activation barriers for competing pathways (e.g., C-I vs. C-Br oxidative addition) | Quantifies the energetic preference for reaction at one site over another, explaining the observed product distribution. nih.gov |

| Analyze electronic effects on reactivity | Calculation of molecular orbitals and charge distribution (e.g., Natural Bond Orbital analysis) | Shows how the electron-withdrawing nature of the halogens affects the electron density at the boron atom and the carbon atoms, influencing nucleophilicity and electrophilicity. |

Applications of 4 Bromo 2 Fluoro 3 Iodophenylboronic Acid in Advanced Synthetic Chemistry

Building Block for Complex Polyaromatic and Heterocyclic Systems

The trifunctional nature of 4-bromo-2-fluoro-3-iodophenylboronic acid makes it an ideal starting material for the synthesis of a wide array of complex organic structures, including polyaromatic and heterocyclic systems. The differential reactivity of the carbon-halogen bonds and the carbon-boron bond under various catalytic conditions allows for a stepwise and controlled elaboration of the molecular framework.

Synthesis of Biaryl Compounds and Oligophenylenes

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and oligo-phenylene structures. libretexts.orgnih.gov These motifs are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials. nih.gov this compound is an exemplary substrate for such transformations.

The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The unique structure of this compound allows for selective coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity enables chemists to perform a sequence of coupling reactions, first at the iodo-substituted position and subsequently at the bromo-substituted position. This stepwise approach provides a high degree of control over the final structure of the polyaromatic system.

For instance, an initial Suzuki-Miyaura coupling with another arylboronic acid would selectively occur at the C-I bond, yielding a bromo-fluoro-substituted biarylboronic acid. This intermediate can then undergo a second Suzuki-Miyaura coupling at the C-Br position with a different arylboronic acid to generate a complex, non-symmetrical terphenyl derivative. This iterative strategy is a powerful method for constructing well-defined oligophenylenes.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen | Bond | Relative Reactivity |

|---|---|---|

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

This table illustrates the general trend in reactivity for halogens in common palladium-catalyzed cross-coupling reactions, which is crucial for the selective functionalization of multi-halogenated substrates.

Construction of Fused-Ring Systems and Indazole Derivatives

The strategic placement of functional groups in this compound also facilitates the synthesis of various heterocyclic frameworks, which are core structures in many biologically active compounds. Indazole derivatives, for example, are known to exhibit a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties. nih.govnih.gov

While direct synthesis of indazoles from this compound is not prominently documented, its precursor, 4-bromo-3-fluoroiodobenzene, is utilized in the synthesis of 7-fluoroindazole derivatives. ossila.com The synthesis often involves an initial coupling reaction followed by a cyclization step to form the fused heterocyclic ring. The presence of the fluorine atom can influence the electronic properties and biological activity of the final indazole product. The boronic acid functionality on the target compound provides a handle for further diversification of the indazole core through subsequent cross-coupling reactions, allowing for the creation of a library of compounds for drug discovery.

Role in Catalysis and Reagent Design

Beyond its role as a structural building block, the unique electronic properties of this compound and related structures suggest potential applications in the development of new catalysts and reagents.

Participation in Direct Amidation and Other Condensation Reactions

Arylboronic acids, particularly those with electron-withdrawing substituents, have been shown to catalyze the direct amidation of carboxylic acids and amines. nih.govbldpharm.com This reaction represents a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents. The Lewis acidic nature of the boron atom is believed to activate the carboxylic acid towards nucleophilic attack by the amine.

The presence of three strongly electron-withdrawing halogen atoms (F, Br, I) on the phenyl ring of this compound would significantly enhance its Lewis acidity compared to simpler phenylboronic acids. This increased acidity could potentially make it a highly effective catalyst for direct amidation and other condensation reactions, possibly even under milder conditions or with less reactive substrates. While specific studies employing this exact compound as a catalyst are not widespread, the principles of boronic acid catalysis strongly support this potential application. nih.gov

Design of Functional Ligands and Catalyst Precursors

The multifunctionality of this compound makes it an attractive platform for the design of sophisticated ligands for transition metal catalysis. Through sequential cross-coupling reactions, phosphine (B1218219) groups, pyridyl units, or other coordinating moieties can be introduced at the bromo or iodo positions.

For example, a selective Suzuki coupling at the iodine position with a phosphine-containing arylboronic acid would yield a bromo-fluoro-phenylphosphine derivative. This molecule could then act as a ligand in a variety of catalytic transformations. The electronic and steric properties of such a ligand could be fine-tuned by the remaining bromo and fluoro substituents, potentially leading to catalysts with enhanced activity, selectivity, or stability. Furthermore, the boronic acid group itself, or the entire substituted phenyl ring, could be incorporated into larger ligand scaffolds, making it a versatile precursor for custom-designed catalyst systems.

Precursor for Advanced Materials and Organic Electronic Components

The core structures derived from this compound, such as biaryls and oligophenylenes, are of significant interest in materials science, particularly in the field of organic electronics. These conjugated systems often form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

The ability to construct well-defined, multi-substituted aromatic systems using this building block is critical for tuning the electronic properties of the resulting materials. The introduction of fluorine atoms, for instance, is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their stability and performance in electronic devices.

By carefully selecting the coupling partners in sequential Suzuki-Miyaura reactions with this compound, chemists can design and synthesize novel conjugated materials with tailored properties. The bromo and iodo groups serve as handles for introducing a variety of functional groups that can influence properties such as solubility, solid-state packing, and charge transport characteristics. This makes this compound a valuable precursor for the next generation of advanced organic materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-fluoroiodobenzene |

| 7-Fluoroindazole |

| Bromo-fluoro-substituted biarylboronic acid |

Integration into Conjugated Polymers and Oligomers

The synthesis of conjugated polymers and oligomers with precisely defined structures is critical for tuning their electronic and photophysical properties. This compound serves as an exceptional monomer for creating complex, multi-substituted repeating units within a polymer backbone. Its utility stems from the ability to perform sequential Suzuki-Miyaura cross-coupling reactions. acs.org

Researchers can leverage the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds. The C-I bond undergoes oxidative addition to a palladium(0) catalyst under much milder conditions than the C-Br bond. ossila.com This allows for a selective coupling at the iodine-substituted position first. After this initial coupling, the reaction conditions can be modified (e.g., by increasing temperature or changing the ligand) to facilitate a second coupling at the less reactive bromine-substituted position. nih.govsemanticscholar.org This stepwise approach provides a powerful tool for synthesizing well-defined, non-symmetrical oligomers and polymers, which would be difficult to achieve using less functionalized monomers. rsc.org

This controlled, sequential arylation allows for the precise placement of different functional side chains or core units along the polymer backbone, directly influencing properties such as solubility, solid-state packing, and the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. nih.gov The boronic acid group itself can be used as the final coupling point in a polymerization reaction with a di-haloaromatic comonomer.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling Strategy This table illustrates a potential two-step reaction sequence using this compound to create a complex, unsymmetrical biaryl building block, which could then be further polymerized.

| Step | Reacting Position | Coupling Partner (Example) | Catalyst System (Illustrative) | Resulting Intermediate |

| 1 | C-I (most reactive) | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Room Temp. | (4-bromo-2-fluoro-3-(thiophen-2-yl)phenyl)boronic acid |

| 2 | C-Br (less reactive) | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, 100 °C | (2-fluoro-4-phenyl-3-(thiophen-2-yl)phenyl)boronic acid |

Role in Liquid Crystalline Systems and Organic Semiconductors

The rigid, planar phenyl core of this compound makes it an attractive scaffold for the synthesis of materials for organic electronics, including liquid crystals (LCs) and organic semiconductors.

In the field of liquid crystals, molecular shape is paramount. The design of mesogens (molecules that exhibit LC phases) often involves a rigid core to which flexible side chains are attached. whiterose.ac.uk The ability to selectively functionalize the this compound core at three distinct positions (iodo, bromo, and the boronic acid itself) allows for the meticulous construction of rod-shaped or disc-shaped molecules. By carefully choosing the groups to be coupled at each position, chemists can fine-tune the molecule's aspect ratio, polarity, and intermolecular interactions, thereby controlling the resulting liquid crystalline phase type (e.g., nematic, smectic) and its temperature range. ossila.com

For organic semiconductors, the key to performance is often efficient charge transport, which is facilitated by extended π-conjugated systems and ordered molecular packing in the solid state. researchgate.net The title compound is an ideal precursor for building such systems. Sequential Suzuki-Miyaura couplings can be employed to synthesize extended, well-defined conjugated molecules with tailored electronic properties. chemicalbook.com These resulting materials can be used as the active layer in organic field-effect transistors (OFETs) or as components in organic photovoltaic (OPV) devices. Furthermore, phenylboronic acids have been used to create self-assembled monolayers (SAMs) on dielectric surfaces in OFETs, which can reduce charge trapping and improve device performance. researchgate.net The versatility of this compound allows it to be used not only in the synthesis of the semiconductor itself but also in the modification of device interfaces. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary challenge in using 4-Bromo-2-fluoro-3-iodophenylboronic acid is achieving chemoselective cross-coupling. The differential reactivity of the C-I, C-Br, and C-F bonds allows for sequential functionalization, but this requires highly selective catalysts. Future research is focused on developing novel catalytic systems that can precisely target a specific halogen.

Key research directions include:

Ligand-Tuned Palladium Catalysis: The development of palladium complexes with sterically bulky and electron-rich phosphine (B1218219) ligands (such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) is a major area of investigation. researchgate.netacs.orgsigmaaldrich.com These ligands can enhance the activity of the palladium center, enabling reactions at lower temperatures and allowing for greater control over which aryl-halide bond undergoes oxidative addition. Research would focus on creating a catalyst system that can cleanly differentiate the C-I bond from the C-Br bond, which is typically less reactive.

Dual-Catalyst Systems: Emerging strategies involve using two distinct metal catalysts in a single pot to orchestrate reaction pathways that are otherwise inaccessible. A dual catalytic system, for example combining nickel and cobalt, could be engineered to selectively activate different electrophiles in a cross-electrophile coupling, potentially allowing the C-Br bond to be coupled while the C-I bond is activated by the other catalyst for a different transformation. nih.gov

Alternative Metal Catalysis: While palladium is dominant, gold-catalyzed cross-coupling reactions are an emerging field. rsc.org Investigating gold or nickel catalysts for specific transformations of this compound could lead to novel reactivity and selectivity profiles, particularly under photoredox conditions which can offer alternative activation pathways. rsc.orgacs.org

A summary of potential catalytic systems for selective cross-coupling is presented below.

| Catalytic System | Target Bond | Potential Advantage |

| Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., SPhos) | C-I | High activity and selectivity for the most reactive halogen. acs.org |

| Pd-NHC Complexes | C-I or C-Br | Enhanced stability and activity, potentially tunable for C-Br bond activation. researchgate.net |

| Ni/Co Dual Catalyst System | C-Br / C-I | Orthogonal reactivity, enabling one-pot multi-component reactions. nih.gov |

| PPh₃AuCl / Photosensitizer | C-I | Novel reactivity under photoredox conditions, expanding reaction scope. rsc.org |

Exploration of Alternative Boron-Based Reagents and Derivatives

The inherent instability of some boronic acids and their challenging purification can hinder their application. Future research will heavily involve converting this compound into more stable and versatile derivatives.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions. sigmaaldrich.comnih.govrsc.org Synthesizing the MIDA boronate of 4-bromo-2-fluoro-3-iodobenzene would create a robust, easily handled building block. sigmaaldrich.combldpharm.com This derivative is unreactive in anhydrous cross-coupling conditions but can be slowly deprotected in situ using aqueous base to release the reactive boronic acid. sigmaaldrich.com This property is ideal for complex, multi-step automated synthesis. nih.gov

Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are another class of stable and easily handled boronic acid surrogates. They often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acids. Preparing the trifluoroborate salt of 4-bromo-2-fluoro-3-iodobenzene would provide an alternative reagent for cross-coupling reactions, potentially offering advantages in specific solvent systems or with particular coupling partners.

| Boron Derivative | Key Properties | Primary Advantage for Research |

| MIDA Boronate | Bench-top stable solid; compatible with chromatography; slow release of boronic acid. sigmaaldrich.comnih.gov | Enables iterative cross-coupling and automated synthesis. chemrxiv.org |

| Trifluoroborate Salt | Crystalline, air- and moisture-stable salt. | Provides a stable alternative with potentially unique reactivity. |

Sustainable and Green Chemistry Approaches to Synthesis and Application

Modern chemical synthesis increasingly emphasizes sustainability. Future work on this compound will seek to minimize waste, reduce energy consumption, and avoid hazardous materials.

Catalyst-Free Cross-Coupling: Research has shown that some cross-coupling reactions can be accelerated in water microdroplets without any added metal catalyst. nih.gov Exploring the application of this technique to the coupling of this compound would represent a significant green advancement.

Photoredox Catalysis: Utilizing visible light as an energy source for chemical reactions is a key green chemistry principle. rsc.org Developing visible-light-mediated protocols for the synthesis and subsequent reactions of this compound would reduce reliance on heating and offer milder reaction conditions.

Novel Synthetic Routes: The development of methods like decarboxylative borylation, which uses inexpensive nickel catalysts to convert abundant carboxylic acids into boronic acids, presents a more sustainable route to these valuable reagents. drugdiscoverytrends.com Applying this strategy could provide a greener pathway to this compound itself.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

A deep understanding of the reaction kinetics and mechanisms is crucial for optimizing the selective use of this compound. Advanced analytical techniques are moving from offline analysis to real-time, in-situ monitoring.

In-situ Spectroscopy: Techniques like Raman spectroscopy can be used to monitor the progress of microwave-promoted Suzuki reactions in real time. acs.orgnih.govfigshare.com This allows for precise determination of reaction completion and can provide mechanistic insights, such as identifying the rate of competing deboronation side reactions. acs.org

Compact Mass Spectrometry: The integration of compact mass spectrometers directly into laboratory hoods enables real-time monitoring of reaction intermediates and products. selectscience.net This would be invaluable for studying the complex, multi-component reactions involving this compound to rapidly optimize for selectivity.

Single-Molecule Fluorescence Microscopy: For a fundamental understanding of catalysis, single-molecule fluorescence microscopy can visualize individual catalytic events. acs.org This powerful technique could be used to study the efficiency and dynamics of different catalytic systems on the selective coupling of the target molecule, revealing heterogeneity in catalyst performance.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery of new molecules for materials science and drug discovery has driven the integration of chemical synthesis with robotics and automation.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. bohrium.com The synthesis of boronic acids and their subsequent Suzuki couplings are well-suited for flow reactors, which can enable the use of unstable intermediates and accelerate reaction optimization. rsc.orgorganic-chemistry.orgresearchgate.net

Automated Synthesis Platforms: Robotic platforms have been developed that can perform multi-step syntheses, including iterative Suzuki-Miyaura coupling cycles using MIDA boronates. chemrxiv.orgdntb.gov.ua Integrating the MIDA boronate of 4-bromo-2-fluoro-3-iodobenzene into such a platform would enable the automated, rapid synthesis of a large library of analogues for screening purposes.

High-Throughput Experimentation (HTE): HTE involves running many reactions in parallel to quickly screen catalysts, ligands, solvents, and bases. odinity.com This approach is essential for discovering the optimal conditions for the highly selective coupling of this compound, a task that would be prohibitively time-consuming using traditional methods.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of 4-Bromo-2-fluoro-3-iodophenylboronic acid, and how do halogen substituents complicate interpretation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for detecting the fluorine environment, while NMR confirms boronic acid integrity. However, iodine’s quadrupolar moment () can broaden signals in and NMR, requiring high-resolution instruments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks, but halogen isotopic patterns (Br, I) may overlap, necessitating deconvolution algorithms .

- X-ray Crystallography : Useful for resolving steric effects from bulky halogens, though crystal growth is challenging due to iodine’s volatility .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) to minimize boronic acid protodeboronation and iodine displacement. Desiccants (e.g., molecular sieves) prevent hydrolysis .

- Stability Monitoring : Regular NMR checks (every 3 months) assess boronic acid integrity, while iodometric titration quantifies free iodide formation .

Intermediate Research Questions

Q. How do halogen substituents influence the electronic and steric properties of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the boronic acid for transmetalation. Iodine’s polarizability stabilizes transition states but may slow oxidative addition .

- Steric Effects : Ortho-iodine creates steric hindrance; use bulky ligands (e.g., SPhos) or Pd catalysts (e.g., Pd(OAc)) to improve coupling efficiency .

Q. What synthetic routes are optimal for introducing multiple halogens on a phenylboronic acid scaffold?

- Methodological Answer :

- Stepwise Halogenation : Begin with iodination (e.g., I, HNO) due to iodine’s lower reactivity, followed by bromination (Br, FeBr) and fluorination (Balz-Schiemann reaction) .

- Protection Strategies : Protect the boronic acid as a pinacol ester during halogenation to prevent side reactions .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for iodine retention in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate activation energies for iodine displacement vs. boronic acid coupling. Basis sets (e.g., B3LYP/6-311+G(d,p)) model steric interactions, while Natural Bond Orbital (NBO) analysis quantifies electronic effects .

- Transition State Modeling : Identify Pd catalyst geometries (e.g., square planar vs. trigonal bipyramidal) that favor iodine retention .

Q. What analytical strategies resolve contradictions in reactivity data for halogenated phenylboronic acids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.